Selective Inhibition of Juvenile Hormone Esterase: Potency Differential vs. Human Esterases
Ethyl 2,3-dihydroxybenzeneacetate exhibits selective inhibitory activity against insect juvenile hormone esterase (JHE) with an IC50 of 354 nM [1]. In contrast, the compound displays negligible inhibition of human carboxylesterase 1 (hCE1), with reported Ki values of 0.708 nM (at 24 hrs) and 9,770 nM (at 5 mins) [1]. This divergent potency profile against orthologous esterases demonstrates species-selective enzyme targeting.
| Evidence Dimension | Enzyme Inhibition Potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 354 nM (Insect JHE) |
| Comparator Or Baseline | Human carboxylesterase 1: Ki = 0.708 nM (24h) and 9,770 nM (5 min) |
| Quantified Difference | Potency against insect JHE is distinct from human esterase activity, indicating a unique selectivity window. |
| Conditions | In vitro enzyme assay; JHE isolated from Trichoplusia ni larvae using [3H]JH 3 substrate; hCE1 assay timepoints at 5 min and 24 hrs. |
Why This Matters
This selectivity profile is critical for researchers developing insect-specific pest control agents where off-target human enzyme inhibition must be avoided.
- [1] BindingDB. BDBM50412691 (CHEMBL449775): Activity Data for Ethyl 2,3-dihydroxybenzeneacetate. View Source
